molecular formula C9H8BrNO4 B2995159 3-(5-Bromo-2-nitrophenyl)propanoic acid CAS No. 1804087-32-8

3-(5-Bromo-2-nitrophenyl)propanoic acid

Cat. No.: B2995159
CAS No.: 1804087-32-8
M. Wt: 274.07
InChI Key: UAYITNONJMUENH-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-nitrophenyl)propanoic acid is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-nitrophenyl)propanoic acid typically involves the bromination of 2-nitrophenylpropanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The propanoic acid moiety can be oxidized to form carboxylic acids with higher oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Formation of 3-(5-Amino-2-nitrophenyl)propanoic acid.

    Oxidation: Formation of higher carboxylic acids or derivatives.

Scientific Research Applications

3-(5-Bromo-2-nitrophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-2-nitrophenyl)acetic acid
  • 3-(5-Bromo-2-nitrophenyl)butanoic acid
  • 3-(5-Bromo-2-nitrophenyl)pentanoic acid

Uniqueness

3-(5-Bromo-2-nitrophenyl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both bromine and nitro groups on the phenyl ring enhances its reactivity and potential for diverse applications compared to similar compounds with different alkyl chain lengths or substituents.

Properties

IUPAC Name

3-(5-bromo-2-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYITNONJMUENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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